molecular formula C5H12Cl2N2 B083039 Chloro-bis(dimethylamino)-methylium chloride CAS No. 13829-06-6

Chloro-bis(dimethylamino)-methylium chloride

Cat. No.: B083039
CAS No.: 13829-06-6
M. Wt: 171.07 g/mol
InChI Key: UWMLSXCBFHQUTH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro-bis(dimethylamino)-methylium chloride (CAS 13829-06-6) is a quaternary ammonium salt with the molecular formula C₅H₁₂Cl₂N₂ and a molecular weight of 171.07 g/mol. Its structure consists of a central methylium ion (CH⁺) bonded to two dimethylamino groups [(CH₃)₂N] and two chloride counterions. This compound is structurally simpler than many triphenylmethane or phenothiazinium dyes, lacking extended aromatic conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro-bis(dimethylamino)-methylium chloride typically involves the reaction of dimethylamine with a suitable chlorinating agent. One common method includes the reaction of dimethylamine with phosphorus trichloride, followed by the addition of methylium chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Aminomethylenation Reactions

This compound is widely employed to introduce =CH–N(CH₃)₂ groups into CH-acidic substrates. For example:

  • Reaction with ethyl cyanoacetate :
    NCCH2COOEt+ CH NMe2 2 +ClNaOH solid NC C CHNMe2 COOEt\text{NCCH}_2\text{COOEt}+\text{ CH NMe}_2\text{ }_2\text{ }^+\text{Cl}^-\xrightarrow{\text{NaOH solid }}\text{NC C CHNMe}_2\text{ COOEt}
    This yields ethyl (dimethylaminomethylene)cyanoacetate in >95% yield .

  • Heterocycle synthesis :
    The resulting enamines serve as intermediates for indoles, pyrimidines, and quinolones. For instance, cyclization with hydrazines generates pyrazole derivatives .

Nucleophilic Substitution

The chloride ion is displaceable by stronger nucleophiles:

  • Reaction with sodium cyanide :
     CH NMe2 2 +Cl+NaCN Me22C CN+NaCl\text{ CH NMe}_2\text{ }_2\text{ }^+\text{Cl}^-+\text{NaCN}\rightarrow \text{ Me}_2\text{N }_2\text{C CN}+\text{NaCl}
    Forms bis(dimethylamino)acetonitrile in aqueous medium .

  • Alkoxy substitution :
    Treatment with sodium ethoxide produces dimethylformamide diethyl acetal (68% yield) :
     CH NMe2 2 +Cl+NaOEtMe2N CH OEt 2+NaCl\text{ CH NMe}_2\text{ }_2\text{ }^+\text{Cl}^-+\text{NaOEt}\rightarrow \text{Me}_2\text{N CH OEt }_2+\text{NaCl}

Carbene Generation

Deprotonation with strong bases generates bis(dimethylamino)carbene, a potent nucleophile:
 CH NMe2 2 +Cl+PhLi Me22+PhH+LiCl\text{ CH NMe}_2\text{ }_2\text{ }^+\text{Cl}^-+\text{PhLi}\rightarrow \text{ Me}_2\text{N }_2\text{C }+\text{PhH}+\text{LiCl}
This carbene participates in C–H insertion and cyclopropanation reactions .

Condensation with Amines

Reacts with cycloaliphatic amines to form formamidines:
 CH NMe2 2 +Cl+R2NHR2N CH NMe2+HCl\text{ CH NMe}_2\text{ }_2\text{ }^+\text{Cl}^-+\text{R}_2\text{NH}\rightarrow \text{R}_2\text{N CH NMe}_2+\text{HCl}
Yields depend on amine basicity, ranging from 60–92% .

Salt Metathesis

Exchange of chloride for other anions improves stability:

Anion Source Product Application
Methylsulfate[CH(NMe₂)₂]⁺MeSO₄⁻Enhanced hygroscopic stability
p-Toluenesulfonate[CH(NMe₂)₂]⁺TsO⁻Solubility in aprotic solvents

Scientific Research Applications

Organic Synthesis

Chloro-bis(dimethylamino)-methylium chloride serves as a versatile reagent in various organic synthesis reactions. Its ability to act as a methylating agent makes it useful in the preparation of various organic compounds.

Case Study: Synthesis of Etoricoxib

A notable application is in the synthesis of the selective COX-2 inhibitor etoricoxib. The compound has been utilized to introduce specific functional groups into the molecular structure, enhancing selectivity and efficacy against inflammation. The process yields high purity and efficiency, demonstrating its potential in pharmaceutical applications .

Catalysis

The compound is also employed as a catalyst in several chemical reactions, including:

  • Oxidative Reactions: It facilitates oxidative allylic C-H silylation, which is critical for synthesizing complex organic molecules.
  • Cross-Coupling Reactions: this compound is used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in drug development .

Polymer Chemistry

In polymer chemistry, this compound acts as a catalyst for polymerization processes. It is particularly useful in synthesizing polyurethanes and other polymers where controlled reactivity is required.

Data Table: Catalytic Applications

Reaction TypeApplicationReference
Oxidative Allylic C-H SilylationSynthesis of silanes from alkenes
Suzuki-Miyaura Cross-CouplingFormation of biaryl compounds
Buchwald-Hartwig ReactionsArylation of amines
Polymerization of IsocyanatesProduction of polyurethanes

Biological Applications

Research indicates potential biological applications due to its interaction with biological molecules. The compound's ability to modify biomolecules could lead to advancements in drug delivery systems or targeted therapies.

Case Study: Interaction with Biological Systems

Studies have shown that this compound can modify nucleophilic sites on proteins, potentially leading to new methods for drug conjugation or protein labeling . This property highlights its versatility beyond traditional synthetic chemistry.

Mechanism of Action

The mechanism by which Chloro-bis(dimethylamino)-methylium chloride exerts its effects involves its ability to act as a strong electrophile. The methylium ion can readily accept electrons from nucleophiles, facilitating various chemical transformations. The dimethylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The following table summarizes key structural and physicochemical distinctions:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
Chloro-bis(dimethylamino)-methylium chloride Two dimethylamino groups attached to a central CH⁺; no aromatic rings C₅H₁₂Cl₂N₂ 171.07 Simple structure, minimal conjugation, high charge density
Crystal Violet (CV) Tris(4-(dimethylamino)phenyl)methylium chloride C₂₅H₃₀ClN₃ 407.98 Three aromatic dimethylaminophenyl groups; extended conjugation
Methylene Blue (MB) 3,7-bis(Dimethylamino)-phenothiazin-5-ium chloride C₁₆H₁₈ClN₃S 319.85 Phenothiazinium core with two dimethylamino groups; planar aromatic system
Malachite Green Bis[4-(dimethylamino)phenyl]phenylmethylium chloride C₂₃H₂₅ClN₂ 364.91 Two dimethylaminophenyl groups and one phenyl group; moderate conjugation
Toluidine Blue (TB) 3-amino-7-(dimethylamino)-2-methylphenothiazin-5-ium chloride C₁₅H₁₆ClN₃S 305.83 Phenothiazinium core with amino and methyl substituents; similar to MB

Electronic and Optical Properties

  • This compound, lacking such conjugation, likely has a larger gap, reducing its utility in optoelectronics .
  • Absorption Maxima: MB: ~660 nm (visible range, blue color) . CV: ~590 nm (purple color) . Linearly extended thiazinium salts: ~790 nm (near-infrared) .

Biological Activity

Chloro-bis(dimethylamino)-methylium chloride, a quaternary ammonium compound, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a central carbon atom bonded to two dimethylamino groups and a chloride ion. This structure contributes to its cationic nature, which is significant for its interactions with biological membranes.

Antimicrobial Activity

Mechanism of Action:
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The cationic charge allows it to interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.

Case Studies:

  • Gram-positive Bacteria: Studies have shown that this compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 1 µg/mL, indicating potent antibacterial properties .
  • Gram-negative Bacteria: Its efficacy against Gram-negative bacteria is comparatively lower due to the protective outer membrane. However, modifications to enhance penetration have been explored, resulting in improved activity against strains like Escherichia coli and Salmonella enterica with MIC values ranging from 2-8 µg/mL .

Anticancer Activity

Recent investigations into the anticancer properties of this compound indicate potential effectiveness in inhibiting tumor growth. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings:

  • Cell Line Studies: In vitro studies demonstrate that this compound reduces cell viability in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing apoptosis at concentrations between 5-10 µM .
  • Mechanistic Insights: The compound's ability to generate reactive oxygen species (ROS) appears to play a crucial role in its anticancer effects, leading to DNA damage and subsequent cell death .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntibacterial ActivityAnticancer ActivityMechanism of Action
This compoundStrong (MIC 1-8 µg/mL)Moderate (IC50 5-10 µM)Membrane disruption, ROS generation
Benzalkonium ChlorideModerateLowMembrane disruption
Dimethyl SulfoxideLowVariableSolvent effects, enhances other drugs

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis routes for Chloro-bis(dimethylamino)-methylium chloride, and how can purity be ensured?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using dimethylamine and chlorinated precursors. For example, analogous triarylmethane dyes like crystal violet are synthesized via condensation of N,N-dimethylaniline with phosgene or carbonyl chloride derivatives, followed by ion exchange to replace bromide with chloride . Purification is typically achieved via crystallization from aqueous HCl, which removes unreacted intermediates and byproducts. Purity (>95%) can be verified using UV-Vis spectroscopy (λmax ~590 nm for triarylmethane dyes) and HPLC with a C18 column .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of dimethylamino groups and aromatic protons (e.g., δ ~3.0 ppm for N-(CH₃)₂ and δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-Cl]⁺ for cationic species).
  • X-ray crystallography : For crystalline derivatives, analyze π-stacking interactions and counterion positioning .

Q. What are the key stability considerations for storing this compound in experimental settings?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (N₂/Ar) at 4°C. Monitor decomposition via periodic TLC or UV-Vis spectroscopy. Avoid aqueous solutions at pH >7, as deprotonation or hydrolysis may occur, particularly in the presence of oxidizing agents .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental designs can elucidate these mechanisms?

  • Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to study binding with DNA or proteins. For example, methylene blue (a structural analog) intercalates into DNA, which can be quantified via changes in circular dichroism (CD) spectra or ethidium bromide displacement assays . Advanced studies may employ molecular dynamics simulations to model binding affinities and docking orientations .

Q. What are the photocatalytic degradation pathways of this compound in environmental remediation studies?

  • Methodological Answer : Under UV/visible light with catalysts like ZnS nanoparticles, degradation proceeds via hydroxyl radical (•OH) attack, cleaving the central methane group. Monitor degradation kinetics using HPLC-MS to identify intermediates (e.g., N-demethylated products) and track total organic carbon (TOC) reduction. Control experiments should assess pH effects (optimal pH 5–7) and catalyst recyclability .

Q. How can researchers resolve contradictions in reported redox properties of this compound derivatives?

  • Methodological Answer : Discrepancies in redox potentials (e.g., E⁰ for methylene blue ranges from +0.01 V to +0.11 V vs. SHE) often arise from solvent polarity or reference electrode calibration. Standardize measurements using cyclic voltammetry in buffered aqueous solutions (e.g., 0.1 M PBS, pH 7.4) with a Ag/AgCl reference electrode. Compare results with computational DFT studies to validate trends .

Q. What strategies improve the selectivity of this compound in sensor applications?

  • Methodological Answer : Functionalize the compound with targeting moieties (e.g., antibodies, aptamers) for specific analyte detection. For electrochemical sensors, immobilize the dye on graphene oxide or MOF-modified electrodes to enhance signal-to-noise ratios. Validate selectivity via competitive binding assays with structurally similar interferents .

Properties

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMLSXCBFHQUTH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3.2 ml (0.037 mol) of oxalyl chloride in 30 ml of anhydrous carbon tetrachloride is added dropwise to a solution of 4.4 ml (0.037 mol) of tetramethylurea in 20 ml of anhydrous carbon tetrachloride with stirring. The reaction medium is maintained at reflux, with continued stirring, until the evolution of gases (CO and CO2) formed by the reaction has ceased. The CCl4 is then eliminated by distillation at atmospheric pressure. Tetramethylchloroformamidinium chloride is obtained in the form of a white solid (6.23 g). This solid is placed in solution at O° C. in 40 ml of anhydrous acetonitrile.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.5 ml (0.027 mol) of oxalyl chloride in 15 ml of anhydrous carbon tetrachloride is poured dropwise into a solution of 3.4 ml (0.027 mol) of tetramethylurea in 10 ml of anhydrous carbon tetrachloride kept stirring under a nitrogen atmosphere. While the stirring is continued, the reaction medium is maintained at reflux until the evolution of carbon dioxide and carbon monoxide gases has ceased. The formamidinium chloride obtained in the form of a white solid is dissolved at 0° C. in 30 ml of anhydrous acetonitrile.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

49.4 g of tetramethylurea were dissolved in 400 ml of 1,2-dichloroethane and 30.0 g of oxalyl chloride were added dropwise to the solution at room temperature over a period of 15 minutes. The resulting solution was stirred at room temperature for 15 minutes and further stirred in an oil bath at 65° C. for 2 hrs. The reaction mixture was concentrated under reduced pressure to 200 ml and allowed to cool, upon which crystals separated out. The crystals were obtained by filtration, washed with ether and dried under reduced pressure to obtain 30.0 g of a white, hygroscopic intermediate.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1,1,3,3-tetramethylurea (450 mg) was dissolved in anhydrous ether (5 mL) under N2. Oxayl chloride (390 uL) was added over 1 minute and the mixture was left to stir. After 5 minutes a solid had precipitated on the base of the flask, this was broken up and stirring was continued overnight. Volatiles were evaporated to give N-[chloro(dimethylamino)methylene]-N-methylmethanaminium chloride salt as a white solid. Acetonitrile (10 mL) was added and 1 mL of this solution was added to a stirred solution of O-benzyl-2,6-dimethyl-L-tyrosyl-N-[(2S)-2-{[(Z)-{[(benzyloxy)carbonyl]amino}{[(benzyloxy)carbonyl]imino}methyl]amino}-3-phenylpropyl]-D-alaninamide (315 mg, 0.387 mmol) from preparation 23, and triethylamine (65 uL, 0.464 mmol) in acetonitrile (2 mL) under N2 with ice cooling. The reaction mixture was then allowed to stir at room temperature overnight. LCMS showed starting material still remained so more of the N-[chloro(dimethylamino)methylene]-N-methylmethanaminium chloride salt solution (0.1 mL) was added and the reaction was left to stir over a weekend. The reaction mixture was then purified by Trilution HPLC (eluting with acetonitrile/H2O/formic acid gradient) to afford the title compound as a white foam in 24% yield, 90 mg. 1H NMR (400 MHz, MeOH-d4) δ : 0.92 (d, 3H), 2.28 (S, 6H), 2.60-3.20 (m, 17H), 3.48 (m, 1H), 4.04 (m, 2H), 4.44 (m, 1H), 5.04 (s, 4H), 5.22 (s, 2H), 6.69 (s, 2H), 7.18-7.41 (m, 20H), 8.27 (s, 1H). LRMS ES m/z 912 [MH]+
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
390 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.